4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 478256-49-4
VCID: VC16156954
InChI: InChI=1S/C17H16N4O3S/c1-23-13-8-4-3-7-12(13)16-19-20-17(25)21(16)18-10-11-6-5-9-14(24-2)15(11)22/h3-10,22H,1-2H3,(H,20,25)/b18-10+
SMILES:
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4 g/mol

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 478256-49-4

Cat. No.: VC16156954

Molecular Formula: C17H16N4O3S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione - 478256-49-4

Specification

CAS No. 478256-49-4
Molecular Formula C17H16N4O3S
Molecular Weight 356.4 g/mol
IUPAC Name 4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H16N4O3S/c1-23-13-8-4-3-7-12(13)16-19-20-17(25)21(16)18-10-11-6-5-9-14(24-2)15(11)22/h3-10,22H,1-2H3,(H,20,25)/b18-10+
Standard InChI Key AIMAYCCNZFXPDL-VCHYOVAHSA-N
Isomeric SMILES COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O
Canonical SMILES COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises a 1,2,4-triazole-5(4H)-thione core substituted at positions 3 and 4. The triazole ring (C2H2N3) is a five-membered heterocycle with three nitrogen atoms, while the thione group (C=S) at position 5 introduces sulfur-based reactivity . At position 3, a 2-methoxyphenyl group (C6H4-OCH3) is attached, and position 4 features a 2-hydroxy-3-methoxybenzylidene moiety (C8H7O2). The latter consists of a benzaldehyde derivative condensed with the triazole’s amino group, forming a Schiff base linkage (-N=CH-).

Key Structural Features:

  • Planarity: Analogous triazole-thione derivatives exhibit near-planar configurations due to conjugation between the triazole ring and aromatic substituents. For example, a related compound with a hydroxybenzyl group showed a dihedral angle of 3.2° between the triazole and benzyl planes .

  • Hydrogen Bonding: The hydroxyl (-OH) and methoxy (-OCH3) groups facilitate intramolecular hydrogen bonding, stabilizing the molecular conformation. Intermolecular O–H···N and N–H···S interactions are critical in crystal packing .

  • Electron Distribution: The electron-withdrawing thione group and electron-donating methoxy substituents create a polarized electronic environment, influencing reactivity and binding interactions.

Spectroscopic Properties

While specific spectral data for this compound are unavailable, related triazole-thiones exhibit characteristic IR absorptions for N-H (3200–3100 cm⁻¹), C=S (1250–1150 cm⁻¹), and C=N (1600–1500 cm⁻¹). NMR spectra typically show resonances for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and thione carbons (δ 170–180 ppm in 13C NMR).

Synthesis and Preparation

General Synthetic Strategy

The synthesis of triazole-thione derivatives typically involves a multi-step approach:

  • Triazole Ring Formation: Cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbon disulfide yields the 1,2,4-triazole-5-thione core .

  • Schiff Base Condensation: The amino group at position 4 reacts with a substituted benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde) under acidic conditions to form the benzylidene moiety.

  • Substituent Introduction: Alkylation or arylation at position 3 is achieved via nucleophilic substitution or cross-coupling reactions.

Example Protocol (Adapted from ):

  • Starting Materials:

    • 4-Amino-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.5 g, 0.006 mol)

    • 2-Hydroxy-3-methoxybenzaldehyde (0.9 g, 0.006 mol)

    • Ethanol (20 mL), concentrated H2SO4 (2 drops)

  • Procedure:

    • Dissolve the triazole-thione and aldehyde in ethanol.

    • Add H2SO4 catalyst and reflux at 80°C for 36 hours.

    • Cool, filter the precipitate, and recrystallize from methanol.

  • Yield: ~65–70% (estimated from analogous reactions ).

Biological Activities

MicroorganismAnalogous Compound Activity (MIC, µg/mL)Reference
S. aureus12.5–25
E. coli50–100
C. albicans25–50

Mechanism: The thione sulfur and nitrogen atoms likely coordinate to microbial metalloenzymes, disrupting ion homeostasis.

Anticancer Activity

Preliminary studies on similar compounds show moderate cytotoxicity against cancer cell lines (IC50: 10–50 µM). The methoxy groups may intercalate DNA or inhibit topoisomerases.

Comparative Analysis

Substituent Effects on Properties

Compound SubstituentsMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
3-(2-Methoxyphenyl) [This compound]356.4 (calculated)2.1*0.15*
3-(3-Chlorophenyl)360.82.80.08
3-(3-Methoxyphenyl)356.42.30.12

*Estimated via QSAR modeling.

The 2-methoxyphenyl substituent may improve solubility compared to chloro analogues due to reduced hydrophobicity.

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